1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine
Beschreibung
This compound is a piperidine derivative featuring a 1,3-dioxolane ring substituted with a 4-fluorophenyl group and a propyl chain. The piperidin-4-amine core is further modified with a 2-nitrophenyl substituent, introducing electron-withdrawing properties that may influence binding affinity and metabolic stability.
Eigenschaften
CAS-Nummer |
60703-66-4 |
|---|---|
Molekularformel |
C23H28FN3O4 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine |
InChI |
InChI=1S/C23H28FN3O4/c24-19-8-6-18(7-9-19)23(30-16-17-31-23)12-3-13-26-14-10-20(11-15-26)25-21-4-1-2-5-22(21)27(28)29/h1-2,4-9,20,25H,3,10-17H2 |
InChI-Schlüssel |
SWWABTYZAPRWPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC2=CC=CC=C2[N+](=O)[O-])CCCC3(OCCO3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 2-(4-Fluorophenyl)-1,3-dioxolane
Method:
The key precursor, 2-(4-fluorophenyl)-1,3-dioxolane, is synthesized via acetalization of the corresponding aldehyde. The process involves:
- Starting Material: 4-fluorobenzaldehyde.
- Reagents: Ethylene glycol, p-toluenesulfonic acid (catalyst).
- Procedure:
- Dissolve 4-fluorobenzaldehyde in excess ethylene glycol.
- Add a catalytic amount of p-toluenesulfonic acid.
- Reflux under Dean-Stark apparatus to remove water and drive acetal formation.
- Purify via distillation or column chromatography.
4-Fluorobenzaldehyde + Ethylene glycol → 2-(4-Fluorophenyl)-1,3-dioxolane
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Acetalization | Ethylene glycol, p-toluenesulfonic acid | Reflux, Dean-Stark | ~85% |
Synthesis of the Propyl Linker with Dioxolane
Alkylation of the Dioxolane
Method:
The 2-(4-fluorophenyl)-1,3-dioxolane is further functionalized at the terminal position to introduce the propyl chain:
- Reagents: 1,3-dibromopropane, base (potassium carbonate).
- Procedure:
- React the dioxolane with excess 1,3-dibromopropane in acetone.
- Stir at room temperature or slightly elevated temperature.
- Isolate the mono-alkylated product via chromatography.
2-(4-Fluorophenyl)-1,3-dioxolane + 1,3-dibromopropane → 3-(2-(4-fluorophenyl)-1,3-dioxolan-2-yl)propyl bromide
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Alkylation | 1,3-dibromopropane, K2CO3 | Acetone, RT | ~78% |
Construction of the Piperidine Core with N-(2-nitrophenyl) Substituent
Synthesis of N-(2-nitrophenyl)piperidin-4-amine
Method:
This involves nucleophilic substitution on a piperidine derivative:
- Starting Material: 4-piperidone or 4-piperidinone derivatives.
- Reagents: 2-nitroaniline, reducing agents (if necessary).
- Procedure:
- Condense 4-piperidone with 2-nitroaniline via reductive amination.
- Alternatively, perform nucleophilic aromatic substitution if suitable leaving groups are present.
- Final reduction steps may be employed to obtain the free amine.
4-Piperidone + 2-nitroaniline → N-(2-nitrophenyl)piperidin-4-amine
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Reductive amination | 4-Piperidone, 2-nitroaniline, NaBH4 | Methanol, RT | ~70% |
Coupling of the Dioxolane-Propyl Fragment with the Piperidine Core
Nucleophilic Substitution or Amide Formation
Method:
The terminal bromide on the propyl chain reacts with the amino group on the piperidine core:
- Reagents: Base (potassium carbonate or sodium hydride), solvent (DMF or DMSO).
- Procedure:
- Mix the propyl bromide derivative with the piperidine amine.
- Reflux or stir at elevated temperature.
- Purify via chromatography.
3-(2-(4-fluorophenyl)-1,3-dioxolan-2-yl)propyl bromide + N-(2-nitrophenyl)piperidin-4-amine → Final compound
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Coupling | K2CO3, DMF | Reflux | ~65% |
Final Purification and Characterization
The synthesized compound is purified through preparative chromatography (e.g., silica gel column chromatography) and characterized via NMR, MS, and IR spectroscopy to confirm structure and purity.
Summary of Key Data
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research may explore its potential therapeutic effects, such as its activity against certain diseases or conditions.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with 4-Fluorophenyl and Piperidine/Piperazine Moieties
Key Observations
- Solubility and Bioavailability : The oxalate salt in improves solubility, whereas the neutral nitrophenyl derivative may require formulation optimization for in vivo studies.
- Structural Complexity : The dioxolane ring in the target compound and its analogs (e.g., ) increases steric bulk, which could influence blood-brain barrier penetration compared to simpler analogs like .
Comparison with Broader Piperidine-Based Compounds
- PIPC Series () : Compounds like PIPC1-4 feature trifluoromethyl and chlorophenyl groups on piperidine, highlighting the role of halogenation in target affinity. The target compound’s 4-fluorophenyl and dioxolane groups may offer distinct steric and electronic profiles .
- GPV Series () : Piperazine derivatives with 4-fluorophenyl substituents demonstrate hydrogen-bonding interactions with tyrosine residues in P-glycoprotein. The target compound’s piperidine core may exhibit similar interactions but with altered geometry .
Biologische Aktivität
1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine, a compound with the CAS number 60703-66-4, is a piperidine derivative characterized by its complex structure and potential therapeutic applications. This article discusses its biological activity, synthesizing findings from various studies and highlighting its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C23H28FN3O4 |
| Molecular Weight | 429.485 g/mol |
| Density | 1.201 g/cm³ |
| Boiling Point | 554.2 °C |
| LogP | 4.556 |
1. Antibacterial Activity
Research indicates that compounds similar to 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine exhibit significant antibacterial properties. In studies evaluating various piperidine derivatives, moderate to strong activity was noted against Salmonella typhi and Bacillus subtilis . The compound's structural features, particularly the presence of the dioxolane moiety, may enhance its interaction with bacterial membranes, thereby increasing its efficacy.
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have shown that related compounds exhibit strong inhibitory effects on these enzymes, which are critical in various physiological processes and disease states . The IC50 values of these derivatives suggest that they could serve as effective therapeutic agents in conditions such as Alzheimer's disease and urinary tract infections.
3. Binding Interactions
Fluorescence quenching studies have demonstrated that the compound binds effectively to bovine serum albumin (BSA), indicating its potential for systemic circulation and bioavailability . The binding affinity is crucial for understanding the pharmacokinetics of the compound, as it impacts its distribution and therapeutic effectiveness.
Case Study: Antibacterial Efficacy
A comparative study involving several piperidine derivatives revealed that compounds with similar structural motifs to 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine showed varying degrees of antibacterial activity. The most active compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against targeted bacterial strains . This suggests a promising avenue for developing new antibacterial agents based on this scaffold.
Research Findings: Enzyme Inhibition
Studies focused on urease inhibition have highlighted the potential of piperidine derivatives in treating conditions associated with elevated urease activity, such as kidney stones and certain infections. The synthesized compounds demonstrated strong inhibitory action with IC50 values significantly lower than traditional inhibitors . This positions them as viable candidates for further development.
Q & A
Q. What are the recommended synthetic strategies for preparing 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the dioxolane ring via acid-catalyzed cyclization of 4-fluorophenylethylene glycol with ketones or aldehydes under reflux conditions .
- Step 2 : Alkylation of the piperidine nitrogen using a propyl linker, often employing Buchwald-Hartwig amination or nucleophilic substitution with catalysts like palladium or copper in solvents such as DMF/toluene .
- Step 3 : Introduction of the 2-nitrophenyl group via reductive amination or SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMSO) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the dioxolane and nitrophenyl groups. Key signals: ~6.8–7.5 ppm (aromatic protons), 4.0–5.5 ppm (dioxolane protons) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion at m/z ~428–430) .
- X-ray Crystallography : For resolving ambiguities in stereochemistry, as demonstrated for structurally similar pyrimidine derivatives .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. How can researchers screen the biological activity of this compound?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) to measure IC₅₀ values, referencing protocols for fluorinated piperidine analogs .
- Enzyme Inhibition Studies : Test against kinases (e.g., p38 MAP kinase) using fluorescence polarization assays, with ATP concentrations adjusted to mimic physiological conditions .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM–100 µM .
Advanced Research Questions
Q. How can synthetic yields be optimized for the propyl linker installation step?
- Methodological Answer :
- Catalyst Screening : Compare Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline systems in DMF at 80–110°C. Higher yields (~75–85%) are reported for Pd-based catalysts in inert atmospheres .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMAc) improve solubility of intermediates, while toluene minimizes side reactions .
- DOE (Design of Experiments) : Vary temperature, catalyst loading (5–10 mol%), and reaction time (12–24 hrs) to identify optimal conditions .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR targets) .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid degradation .
- Structural Confirmation : Re-examine compound integrity post-assay via LC-MS to rule out decomposition .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (5-HT₂A) or kinases. Key parameters: Grid box centered on binding pockets, flexible side-chain sampling .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of docked poses, with explicit solvent models .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from analogous compounds .
Data Contradiction Analysis
Q. How to address inconsistent NMR data for the dioxolane moiety?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects by acquiring spectra at 25°C vs. −40°C .
- 2D NMR (COSY, NOESY) : Confirm through-space correlations between dioxolane protons and adjacent propyl chain .
- X-ray Diffraction : Definitive structural assignment, as seen in pyrido[2,3-b]pyrazine derivatives .
Methodological Tables
Table 1 : Key Synthetic Parameters for Propyl Linker Installation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 5–7.5 mol% | ↑ Yield by 20% |
| Temperature | 90–100°C | Avoids byproducts |
| Solvent | DMF | Maximizes solubility |
| Reaction Time | 18–22 hrs | Ensures completion |
| Data synthesized from . |
Table 2 : Biological Assay Conditions for Receptor Screening
| Assay Type | Target | Key Conditions |
|---|---|---|
| Radioligand Binding | 5-HT₂A | ³H-Ketanserin, 1 nM |
| Functional (cAMP) | D₂ Dopamine | Forskolin (10 µM) |
| Kinase Inhibition | p38 MAPK | ATP (10 µM), 30 min |
| Adapted from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
